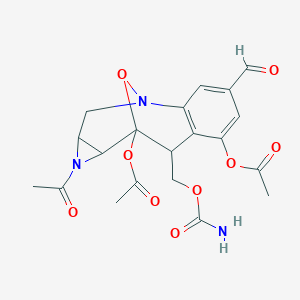
Ccris 6861
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ccris 6861, also known by its International Union of Pure and Applied Chemistry name [11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate, is a complex organic compound with significant applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 6861 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The primary synthetic route includes:
Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.
Functional group modifications: Introduction of acetyl, acetyloxy, carbamoyloxymethyl, and formyl groups through specific reagents and catalysts.
Final assembly: Coupling of the modified intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. Key steps include:
Raw material preparation: Ensuring high purity of starting materials.
Reaction optimization: Using high-efficiency reactors to control temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Ccris 6861 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Ccris 6861 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Ccris 6861 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
類似化合物との比較
Similar Compounds
Ccris 6859: A structurally similar compound with slight variations in functional groups.
Ccris 6860: Another analog with different substituents on the core structure.
Uniqueness
Ccris 6861 is unique due to its specific combination of functional groups and its tetracyclic core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
生物活性
CCRIS 6861 refers to a specific chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS). This system provides data on various chemicals and their biological activities, particularly concerning carcinogenicity and mutagenicity. The biological activity of this compound is essential for understanding its potential effects on human health and the environment.
Overview of this compound
This compound is identified as trans-4-Aminocyclohexanol , a compound known for its role as an intermediate in the synthesis of various pharmaceuticals. While the compound itself may not exhibit potent biological activity, its derivatives have shown significant biological effects, including antifungal and antibacterial properties.
Target of Action : Trans-4-Aminocyclohexanol is primarily involved in the synthesis of drugs like Ambroxol hydrochloride. It plays a crucial role in forming n-substituted 7-azabicyclo[2.2.1]heptanes through transannular nucleophilic displacement.
Mode of Action : The compound interacts with various enzymes and biological pathways, influencing cellular functions. For example, it has been studied as a ligand for trypsin, providing insights into enzyme binding interactions.
Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
| Activity Type | Description |
|---|---|
| Antifungal Activity | Derivatives such as oxiranes exhibit antifungal properties against specific fungi. |
| Antibacterial Activity | Glucopyranoside derivatives synthesized from this compound have been investigated for their antibacterial potential. |
| Enzyme Interaction | Investigated as a ligand for trypsin, showing potential for enzyme modulation. |
Case Studies and Research Findings
Recent studies have explored the broader implications of trans-4-Aminocyclohexanol in pharmacology and toxicology:
- Antifungal Studies : Research highlighted the efficacy of oxiranes derived from trans-4-Aminocyclohexanol against various fungal strains. These studies demonstrated a significant reduction in fungal growth, suggesting potential applications in antifungal therapies.
- Antibacterial Properties : A series of experiments conducted on glucopyranoside derivatives showed promising results against Gram-positive bacteria. The modifications made to the 2-deoxystreptamine ring enhanced the antibacterial activity, indicating that structural changes can lead to improved efficacy.
- Enzyme Binding Studies : The crystallography studies involving trans-4-Aminocyclohexanol and trypsin provided detailed insights into the binding interactions at a molecular level. This research is crucial for drug design, particularly in developing inhibitors that target specific enzymes.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of trans-4-Aminocyclohexanol is not extensively documented; however, it is known to be metabolized into other compounds within biological systems. Studies have indicated that it can act as a metabolite of cyclohexylamine in various species, including rats and rabbits.
特性
CAS番号 |
113202-60-1 |
|---|---|
分子式 |
C20H21N3O9 |
分子量 |
447.4 g/mol |
IUPAC名 |
[11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate |
InChI |
InChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28) |
InChIキー |
FBXPCVIKIBWXAE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
正規SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
同義語 |
FR 66973 FR-66973 FR66973 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















